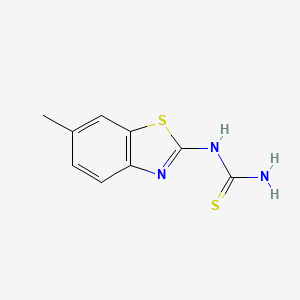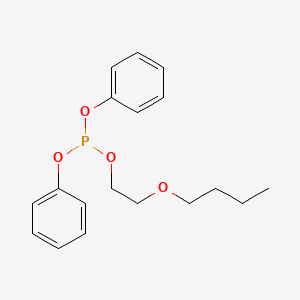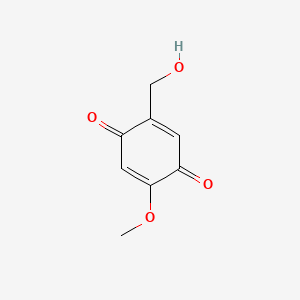
2,5-Cyclohexadiene-1,4-dione, 2-(hydroxymethyl)-5-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Cyclohexadiene-1,4-dione, 2-(hydroxymethyl)-5-methoxy- is an organic compound with a unique structure that includes a quinone core substituted with hydroxymethyl and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-(hydroxymethyl)-5-methoxy- typically involves the oxidation of appropriate precursors. One common method is the oxidation of 2-(hydroxymethyl)-5-methoxyphenol using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the quinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2-(hydroxymethyl)-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone to the corresponding hydroquinone.
Substitution: The hydroxymethyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of higher quinones or carboxylic acids.
Reduction: Formation of hydroquinones.
Substitution: Formation of substituted quinones with various functional groups.
Aplicaciones Científicas De Investigación
2,5-Cyclohexadiene-1,4-dione, 2-(hydroxymethyl)-5-methoxy- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antioxidant properties and its role in biological redox processes.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-(hydroxymethyl)-5-methoxy- involves its ability to undergo redox reactions. The compound can act as an electron acceptor or donor, participating in various biochemical pathways. Its molecular targets include enzymes involved in oxidative stress and redox regulation, such as NAD(P)H dehydrogenase (quinone) 1. The compound’s effects are mediated through the modulation of these pathways, leading to changes in cellular redox states and the activation of downstream signaling cascades .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2-phenyl-: Similar quinone structure with a phenyl group instead of hydroxymethyl and methoxy groups.
2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-: Contains hydroxyl groups instead of hydroxymethyl and methoxy groups.
2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-hydroxy-: Substituted with chloro and hydroxy groups.
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 2-(hydroxymethyl)-5-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
50827-56-0 |
|---|---|
Fórmula molecular |
C8H8O4 |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-5-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H8O4/c1-12-8-3-6(10)5(4-9)2-7(8)11/h2-3,9H,4H2,1H3 |
Clave InChI |
KTTQYVYUXZOVEN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=O)C(=CC1=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



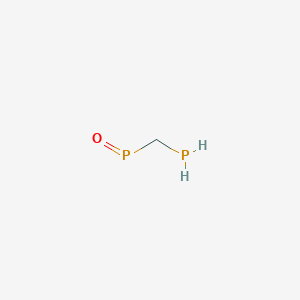
![Methyl [3-hydroxy-2-(pent-2-en-1-yl)cyclopentyl]acetate](/img/structure/B14654511.png)
![4-Oxo-3-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-sulfonic acid](/img/structure/B14654513.png)

![Lithium, [(methylsulfinyl)(methylthio)methyl]-](/img/structure/B14654523.png)
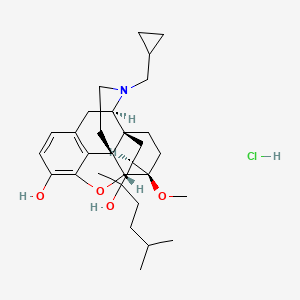
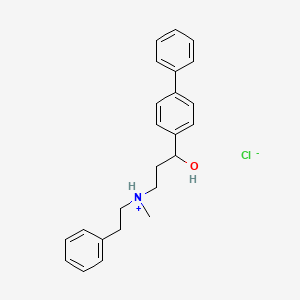
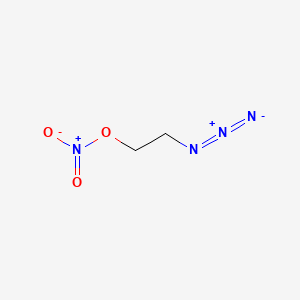
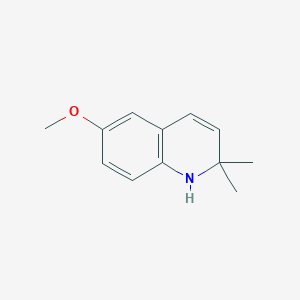
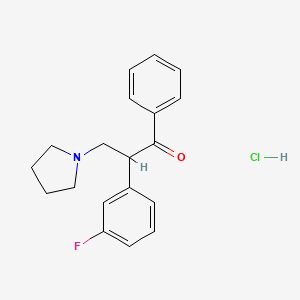
![2-[2-(2-chlorophenoxy)ethyl]guanidine](/img/structure/B14654560.png)
